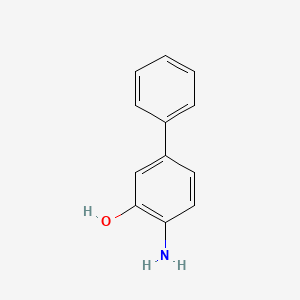

3-Hydroxy-4-aminobiphenyl

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGJVPVZCNNBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73728-82-2 (sulfate[1:1]) | |

| Record name | 3-Hydroxy-4-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004363035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020720 | |

| Record name | 3-Hydroxy-4-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4363-03-5 | |

| Record name | 2-Amino-5-phenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4363-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004363035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-aminobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VL6M84QS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Enzymatic Biotransformation of 3 Hydroxy 4 Aminobiphenyl

Hepatic Monooxygenase-Mediated Ring Hydroxylation

The formation of 3-Hydroxy-4-aminobiphenyl from 4-aminobiphenyl (B23562) is primarily a result of aromatic ring hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located predominantly in the liver. This pathway competes with other metabolic routes, such as N-hydroxylation and N-acetylation.

In Vitro Enzymatic Studies Across Species (e.g., rat, mouse, guinea-pig, rabbit, hamster)

In vitro investigations using liver fractions have been instrumental in elucidating the species-specific metabolism of 4-ABP. Studies have consistently shown that this compound is a notable metabolite across several species, although its rate of formation varies.

An analytical high-pressure liquid chromatography (h.p.l.c.) method developed to separate and quantify the in vitro metabolites of 4-ABP revealed that while N-hydroxy-4-aminobiphenyl was the major metabolite in liver fractions from the rat, mouse, guinea-pig, rabbit, and hamster, the ortho-phenol, this compound, was also an important metabolite in each of these species except for the guinea-pig and rabbit. tandfonline.comnih.gov In these latter two species, its formation was less significant. tandfonline.comnih.gov

Further comparative studies using isolated hepatocytes from various species confirmed that this compound is a major metabolite, alongside 4-acetamidobiphenyl, 4'-hydroxy-4-aminobiphenyl, and 4'-hydroxy-4-acetamidobiphenyl. nih.gov The correlation between the metabolite profiles from isolated hepatocytes and those found in urine in the same species was high, indicating the relevance of these in vitro models. nih.gov

| Species | Relative Importance of this compound Formation | Reference |

|---|---|---|

| Rat | Important Metabolite | tandfonline.comnih.gov |

| Mouse | Important Metabolite | tandfonline.comnih.gov |

| Hamster | Important Metabolite | tandfonline.comnih.gov |

| Guinea-pig | Not an Important Metabolite | tandfonline.comnih.gov |

| Rabbit | Not an Important Metabolite | tandfonline.comnih.gov |

Inducers of this compound Formation (e.g., Aroclor 1254, Phenobarbital, Methylcholanthrene)

The enzymatic pathways responsible for 4-ABP metabolism can be induced by various xenobiotics, which can alter the balance between different metabolic routes. The effects of inducers like Aroclor 1254 (a mixture of polychlorinated biphenyls), Phenobarbital, and Methylcholanthrene have been studied, primarily focusing on their potent induction of N-hydroxylation, the primary activation pathway for 4-ABP's carcinogenicity. tandfonline.comnih.gov

While the direct inductive effect on 3-hydroxylation is not as extensively documented, the induction of CYP450 enzymes by these compounds inherently affects all metabolic pathways catalyzed by these enzymes.

Aroclor 1254 has been shown to be a potent inducer of N-hydroxylation in the rat, mouse, and guinea-pig. tandfonline.comnih.gov

Phenobarbital induces N-hydroxylation in the rabbit and guinea-pig, but not in the rat. tandfonline.comnih.gov

Methylcholanthrene treatment leads to the induction of N-hydroxylation in the rat and guinea-pig. tandfonline.comnih.gov

The induction of specific CYP450 isozymes, such as those in the CYP1A family by methylcholanthrene and the CYP2B family by phenobarbital, would be expected to influence the rate of ring hydroxylation, including the formation of this compound. However, the literature has more strongly emphasized the impact of these inducers on the toxification pathway of N-hydroxylation.

| Inducer | Species Showing Induction of N-Hydroxylation | Species Not Showing Induction of N-Hydroxylation | Reference |

|---|---|---|---|

| Aroclor 1254 | Rat, Mouse, Guinea-pig | Hamster, Rabbit | tandfonline.comnih.gov |

| Phenobarbital | Rabbit, Guinea-pig | Rat | tandfonline.comnih.gov |

| Methylcholanthrene | Rat, Guinea-pig | Rabbit | tandfonline.comnih.gov |

In Vivo Metabolic Characterization in Animal Models

In vivo studies have corroborated the findings from in vitro experiments, identifying this compound as a urinary metabolite in animals administered 4-ABP. A comparative study of the metabolism of 4-ABP using isolated hepatocytes and analyzing urinary metabolite profiles in the same species found a good correlation. nih.gov The major metabolites identified in both hepatocytes and urine included 4-acetamidobiphenyl, this compound, 4'-hydroxy-4-aminobiphenyl, and 4'-hydroxy-4-acetamidobiphenyl. nih.gov This indicates that ring hydroxylation to form this compound is a significant metabolic pathway in vivo, leading to its excretion.

Comparison with Other Metabolic Pathways of Related Aminobiphenyls (e.g., N-hydroxylation, N-acetylation)

The metabolism of 4-ABP is characterized by several competing pathways, with ring hydroxylation (leading to this compound) being one of the key routes. The other primary pathways are N-hydroxylation and N-acetylation.

N-hydroxylation , the formation of N-hydroxy-4-aminobiphenyl, is widely regarded as the initial and critical step in the metabolic activation of 4-ABP to a carcinogen. tandfonline.comnih.gov This pathway is catalyzed predominantly by CYP1A2 in both rat and human liver microsomes. iarc.fr In vitro studies across multiple species have shown that N-hydroxy-4-aminobiphenyl is often the major metabolite. tandfonline.comnih.gov The guinea pig, in particular, is very effective in the N-hydroxylation of 4-ABP, which corresponds to this being an important in vivo pathway in this species. tandfonline.comnih.gov

N-acetylation , the formation of 4-acetylaminobiphenyl (B142796), is generally considered a detoxification pathway. By converting 4-ABP to its acetylated form, it reduces the amount of the parent compound available for N-hydroxylation. iarc.fr However, the acetylated form can also undergo metabolic activation.

Ring hydroxylation, leading to metabolites like this compound and 4'-hydroxy-4-aminobiphenyl, is also considered a detoxification pathway, as it competes directly with N-hydroxylation for the parent substrate. researchgate.net The balance between these pathways—N-hydroxylation (activation) versus N-acetylation and ring hydroxylation (detoxification)—is a critical determinant of the ultimate biological effect of 4-ABP and varies significantly across species. iarc.fr For instance, in most species studied, N-hydroxylation is a more prominent pathway than ring hydroxylation at the 2' and 4' positions, which are considered minor pathways. tandfonline.comnih.gov The formation of this compound, however, is a more significant ring hydroxylation pathway in several species. tandfonline.comnih.gov

| Metabolic Pathway | Primary Metabolite | General Role | Key Enzymes | Reference |

|---|---|---|---|---|

| Ring Hydroxylation | This compound | Detoxification | Cytochrome P450 | tandfonline.comnih.govnih.govresearchgate.net |

| N-hydroxylation | N-hydroxy-4-aminobiphenyl | Activation | CYP1A2 | tandfonline.comnih.goviarc.fr |

| N-acetylation | 4-acetylaminobiphenyl | Mainly Detoxification | N-acetyltransferases (NATs) | nih.goviarc.fr |

Molecular Interactions and Biochemical Activities of 3 Hydroxy 4 Aminobiphenyl

Hemoglobin Oxidation Research

Research has demonstrated that 3-Hydroxy-4-aminobiphenyl is capable of catalytically oxidizing ferrous hemoglobin (HbFe²⁺) within bovine erythrocytes in an in vitro setting. nih.govresearchgate.nettandfonline.com This catalytic activity indicates its role in the conversion of hemoglobin to ferrihemoglobin (methemoglobin), a form of hemoglobin that is unable to bind and transport oxygen. The second-order rate constant for the oxidation of HbFe²⁺ by this compound at 37 degrees Celsius has been determined to be k₂ = 19.1 ± 1.31/mol per second. nih.govtandfonline.com

When compared to other compounds, the reactivity of this compound in inducing ferrihemoglobin (HbFe³⁺) formation shows notable differences. In studies with bovine erythrocytes, 4-nitrosobiphenyl (B155253) was found to be approximately three times more active in catalytically oxidizing HbFe²⁺ than this compound. nih.govresearchgate.nettandfonline.com

Interestingly, while 4-nitrosobiphenyl was inactive in solutions containing purified human hemoglobin, this compound retained its ability to catalytically oxidize HbFe²⁺. nih.govtandfonline.com This suggests that the mechanism by which nitrosoarenes oxidize hemoglobin in erythrocytes in vitro and in vivo differs from that of o-aminophenols like this compound. nih.govtandfonline.com Other metabolites of 4-aminobiphenyl (B23562), such as 3',4'-Dihydroxy-4-aminobiphenyl, exhibited only low catalytic activity, and several other metabolites showed only marginal activity in ferrihemoglobin formation. nih.govresearchgate.nettandfonline.com

Interactive Data Table: Comparative Reactivity in Ferrihemoglobin Formation

| Compound | Relative Activity in Bovine Erythrocytes | Activity in Purified Human Hemoglobin |

| This compound | Catalytically active | Catalytically active |

| 4-Nitrosobiphenyl | ~3x more active than this compound | Inactive |

| 3',4'-Dihydroxy-4-aminobiphenyl | Low catalytic activity | Not specified |

| Other 4-aminobiphenyl metabolites | Marginal activity | Not specified |

Studies on Lack of Mutagenic or Carcinogenic Activity

The genotoxicity of aminobiphenyl isomers and their derivatives has been investigated using the Ames test with Salmonella typhimurium strains TA98 and TA100. nih.gov In these studies, 3-aminobiphenyl (B1205854) itself did not show mutagenicity, either with or without a metabolic activation system. nih.gov Furthermore, its N-hydroxy derivative, N-hydroxy-3-aminobiphenyl, was also found to be non-mutagenic in either bacterial strain. nih.gov This lack of genotoxicity of its N-hydroxy derivative is suggested as a possible reason for the weak carcinogenicity of 3-aminobiphenyl. nih.gov In contrast, 4-aminobiphenyl required metabolic activation to exhibit mutagenicity, and its N-hydroxy derivative was a potent direct mutagen. nih.gov

Studies on substituted 4-aminobiphenyls have shown a correlation between their mutagenicity in Salmonella strain TA98 with metabolic activation and the electron-withdrawing ability of their substituents. umich.edu However, research specifically focusing on the mutagenicity of this compound in these assays is not detailed in the provided search results.

While there is extensive research on the carcinogenicity of 4-aminobiphenyl in various animal models, leading to its classification as a known human carcinogen, specific bioassay data on the non-carcinogenicity of this compound is not explicitly available in the provided search results. nih.govinchem.orgiarc.fr The focus of carcinogenicity studies has been on the parent compound, 4-aminobiphenyl, and its metabolic activation to genotoxic intermediates. nih.gov The weak carcinogenicity of 3-aminobiphenyl is attributed to the lack of genotoxicity of its N-hydroxy derivative. nih.gov

Analytical Methodologies for 3 Hydroxy 4 Aminobiphenyl in Research Contexts

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental analytical technique for isolating and quantifying metabolites from complex biological samples. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two principal methods that have been instrumental in the analysis of 3-Hydroxy-4-aminobiphenyl and related compounds.

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of 4-aminobiphenyl (B23562) (4-ABP) metabolites, including this compound. nih.govtandfonline.comnih.gov Researchers have developed analytical HPLC methods that effectively separate various metabolites formed in vitro from 4-ABP. nih.govtandfonline.com These methods often utilize a reverse-phase column with a gradient elution system to achieve high-resolution separation. nih.govtandfonline.comtandfonline.com

In studies involving isolated hepatocytes from different species, reversed-phase HPLC combined with radioactivity monitoring was used to analyze ether extracts of the cell cultures and urine samples. nih.gov These analyses successfully identified this compound as one of the major metabolites alongside others like 4-acetamidobiphenyl and 4'-hydroxy-4-aminobiphenyl. nih.gov The mobile phase for such separations can consist of acetonitrile (B52724) and a buffer like sodium perchlorate (B79767) at a specific pH to optimize the retention and separation of the compounds. nih.gov For instance, under certain conditions, 4-ABP and its hydroxylated metabolite (HOABP) can have distinct retention times, allowing for their quantification. nih.gov

HPLC is also critical in the analysis of DNA adducts formed from reactive metabolites of 4-ABP. oup.complos.org After enzymatic hydrolysis of DNA, HPLC analysis can identify the major adduct, N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4ABP), by comparing its retention time to a synthetic standard. oup.complos.org

| Analytical Goal | HPLC Method | Sample Matrix | Key Findings | Reference |

|---|---|---|---|---|

| Separation and quantification of in vitro metabolites | Gradient elution from a reverse-phase column | Liver microsome incubations | Successfully separated and quantified this compound from other metabolites. | nih.govtandfonline.comtandfonline.com |

| Comparative metabolism analysis | Reversed-phase HPLC with radioactivity monitoring | Isolated hepatocytes and urine | Identified this compound as a major metabolite across various species. | nih.gov |

| Analysis of DNA adducts | HPLC analysis of DNA hydrolysates | DNA from hepatic microsome incubations | Identified the major adduct as N-(deoxyguanosine-8-yl)-4-aminobiphenyl. | oup.com |

| Quantification of N-(deoxyguanosin-8-yl)-4-aminobiphenyl | HPLC analysis of acid hydrolysate of DNA | N-OH-AABP modified human DNA | Confirmed the formation of the dG-C8-4ABP adduct with a characteristic retention time. | plos.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a valuable and complementary technique to HPLC for the analysis of 4-ABP metabolites. nih.govnih.govtandfonline.com It has been effectively used to profile urinary metabolites in rats dosed with 4-ABP, identifying a range of acetylated and hydroxylated products. nih.govtandfonline.com In comparative metabolism studies, TLC was used alongside HPLC and radioactivity monitoring to analyze extracts from hepatocytes and urine, confirming the presence of major metabolites. nih.gov

A significant application of TLC is in the detection of carcinogen-DNA adducts through the highly sensitive ³²P-postlabelling method. oup.com In this approach, DNA is enzymatically hydrolyzed to nucleotides, which are then radioactively labeled. The resulting ³²P-labeled adducts are separated using multi-directional TLC on polyethyleneimine-cellulose sheets. oup.com This technique has been successfully applied to detect and quantify 4-ABP-DNA adducts in nanogram quantities of DNA isolated from exfoliated urothelial cells from dogs treated with 4-ABP. oup.com The identity of the adducts on the chromatograms can be confirmed by comparison with those from DNA modified in vitro with the reactive metabolite N-hydroxy-4-aminobiphenyl. oup.com

Mass Spectrometry Applications in Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its related adducts. It is often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

LC-MS has become a primary method for analyzing DNA adducts of 4-ABP. nih.gov Modern techniques such as nano-flow LC coupled with electrospray ionization (ESI) tandem mass spectrometry (MS/MS) provide exceptional sensitivity and selectivity, enabling the detection of adducts at levels of one adduct in 10⁹ bases from microgram quantities of DNA. nih.govoup.com For quantification, the method often involves selected reaction monitoring (SRM), where the transition of a specific precursor ion (the protonated adduct) to a characteristic product ion is monitored. oup.com For example, the dG-C8-ABP adduct is monitored by the transition of its [M+H]⁺ ion at m/z 435 to a product ion at m/z 319. oup.com

GC-MS is another powerful technique, particularly for analyzing total 4-ABP in biological samples like urine. tandfonline.com This method typically involves hydrolysis of urinary metabolites to release the parent amine, followed by derivatization to make the compound more volatile and amenable to gas chromatography. The subsequent mass spectrometric analysis provides high specificity and sensitivity. tandfonline.com GC-MS has also been employed to quantify 4-ABP adducted to proteins like hemoglobin. nih.gov

| Technique | Analyte | Sample Matrix | Key Features & Findings | Reference |

|---|---|---|---|---|

| LC-Tandem MS (LC-MS/MS) | dG-C8-4-aminobiphenyl adducts | Bladder DNA | High sensitivity (attomole detection limit); quantification via selected reaction monitoring (m/z 435 → 319). | oup.com |

| GC-Tandem MS | Total 4-Aminobiphenyl (4-ABP) | Urine | Effective detection limit of ~0.87 pg/mL; requires hydrolysis of metabolites. | tandfonline.com |

| NanoLC-MS with column switching | 4-ABP adducts | DNA | Exceptional cleanup efficiency and sensitivity, detecting 0.7 adducts in 10⁷ nucleotides. | nih.gov |

| HPLC-ESI-MS | dG-C8-4-aminobiphenyl adduct | Calf thymus DNA | Confirmed adduct identity by detecting the protonated molecular ion. | acs.org |

| GC-NICI-MS | 4-Aminobiphenyl | Commercial hair dyes | Confirmed identity of 4-ABP following chemical derivatization. | acs.org |

Isotope Labeling Techniques for Metabolic Tracing

Isotope labeling is a powerful strategy used to trace the metabolic fate of compounds and to achieve accurate quantification. creative-proteomics.comfrontiersin.org This involves using molecules in which one or more atoms have been replaced by an isotope. Both stable isotopes (e.g., ²H, ¹³C, ¹⁵N) and radioisotopes (e.g., ³H, ³²P) are employed in the study of 4-aminobiphenyl metabolism. acs.orgcreative-proteomics.comveeprho.com

A primary application of stable isotope labeling is in isotope dilution mass spectrometry for precise quantification. veeprho.com A known amount of a stable isotope-labeled version of the analyte, such as 4-Aminobiphenyl-d9, is added to a sample as an internal standard. nih.govveeprho.com Because the labeled standard is chemically identical to the unlabeled analyte, it behaves similarly during sample extraction, purification, and analysis, correcting for any sample loss. The ratio of the unlabeled analyte to the labeled standard is measured by MS, allowing for highly accurate quantification. nih.govoup.com For instance, deuterated dG-C8-ABP (d₉) is used as an internal standard for quantifying the native adduct in bladder DNA. oup.com

Radioisotopes are used for metabolic tracing and in highly sensitive detection methods. oup.comacs.org For example, mice have been treated with [³H]-4-aminobiphenyl to assess the level of DNA adduct formation in the liver. acs.org The amount of radioactivity incorporated into the DNA provides a direct measure of the extent of adduction. acs.org

The ³²P-postlabelling technique is another critical use of radioisotopes. oup.comacs.org As described previously, it involves labeling DNA adducts with the radioisotope ³²P after enzymatic digestion of the DNA. oup.com This method is extremely sensitive for detecting unknown DNA adducts without prior knowledge of their structure, though accurate quantification can be challenging and may require a suitable standard. acs.org Studies have shown that using a DNA standard modified in vitro with the adduct of interest can lead to more accurate estimations of adduct levels in vivo. acs.org

Theoretical and Computational Investigations on 3 Hydroxy 4 Aminobiphenyl

Molecular Conformation Studies

Following a comprehensive review of scientific literature, no specific studies detailing the molecular conformation of 3-Hydroxy-4-aminobiphenyl through computational methods were found. Such studies, if available, would typically involve calculations to determine the preferred three-dimensional structure, including dihedral angles between the phenyl rings, bond lengths, and bond angles. This information is critical for understanding how the molecule interacts with biological targets.

Structure-Activity Relationship Modeling

A thorough search of the available literature did not yield any specific Structure-Activity Relationship (SAR) models for this compound. SAR and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity. vdoc.pub Developing a QSAR model for this compound would involve compiling a dataset of its activity (e.g., toxicity, mutagenicity) and using computational software to derive a mathematical relationship with its structural or physicochemical descriptors. vdoc.pub

Future Directions and Emerging Research Avenues for 3 Hydroxy 4 Aminobiphenyl Studies

Deeper Elucidation of Enzymatic Regulation and Polymorphisms Affecting Its Formation

The metabolic pathway leading to the formation of 3-Hydroxy-4-aminobiphenyl is a critical area of ongoing research, representing a detoxification route for the parent compound, 4-aminobiphenyl (B23562) (4-ABP). The generation of this compound occurs via ring hydroxylation, a reaction catalyzed by hepatic mono-oxygenases, a superfamily of enzymes that includes various Cytochrome P450 (CYP) isoforms. nih.goviarc.fr This pathway competes directly with the metabolic activation of 4-ABP, which proceeds through N-hydroxylation to form the proximate carcinogen, N-hydroxy-4-aminobiphenyl. iarc.frnih.govresearchgate.net

Future research must focus on precisely identifying the specific CYP450 isoenzymes responsible for the 3-hydroxylation of 4-ABP and the regulatory mechanisms governing their expression. A significant avenue of investigation involves the impact of genetic polymorphisms on the formation of this metabolite. Polymorphisms in genes for enzymes like CYP1A2 and NAT2 are well-documented and are known to alter an individual's metabolic profile, or "acetylator phenotype," influencing susceptibility to aromatic amine-induced cancers. oup.comoup.com Variations in the activity of these enzymes can shift the balance between the competing pathways of detoxification (ring hydroxylation and N-acetylation) and activation (N-hydroxylation). iarc.froup.com Elucidating how specific single nucleotide polymorphisms (SNPs) in CYP genes directly affect the rate of this compound formation will provide a more detailed understanding of inter-individual differences in carcinogen processing.

| Metabolite | Relative Importance | Catalyzing Reaction | Species where Detected | Reference |

|---|---|---|---|---|

| N-hydroxy-4-aminobiphenyl | Major | N-hydroxylation | Rat, Mouse, Hamster, Rabbit, Guinea-pig | nih.gov |

| This compound | Important | ortho-Ring Hydroxylation | Rat, Mouse, Hamster | nih.gov |

| 4'-Hydroxy-4-aminobiphenyl | Minor | Ring Hydroxylation | All species studied | nih.gov |

| 2'-Hydroxy-4-aminobiphenyl | Minor | Ring Hydroxylation | All species studied | nih.gov |

Exploration of Potential Roles in Oxidative Stress Mechanisms Distinct from Parent Compounds

The role of 4-aminobiphenyl and its metabolites in inducing oxidative stress is a key component of its carcinogenic mechanism. nih.govscholaris.ca Research has demonstrated that exposure to 4-ABP can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage. nih.govwikipedia.org However, studies suggest that this effect is not caused by the parent compound directly but rather by its metabolites. nih.gov Specifically, the N-hydroxy metabolite of 4-ABP, N-hydroxy-4-aminobiphenyl, has been identified as a potent inducer of ROS and oxidative DNA damage in cell-based assays, an effect that can be mitigated by antioxidants. nih.gov This process is thought to occur through redox cycling of the N-hydroxy metabolite. nih.gov

| Compound | Effect on Oxidative Stress | Observed Marker | Experimental System | Reference |

|---|---|---|---|---|

| 4-aminobiphenyl (4-ABP) | Did not produce ROS directly | Reactive Oxygen Species (ROS) | Hepa1c1c7 hepatoma cell line | nih.gov |

| N-hydroxy-4-aminobiphenyl (N-OH-ABP) | Potent inducer of ROS and oxidative DNA damage | ROS, γH2AX (DNA damage marker) | Hepa1c1c7 hepatoma cell line | nih.gov |

| 4-aminobiphenyl (4-ABP) (in vivo) | Induced oxidative DNA damage | γH2AX | Male mouse liver | nih.gov |

Development of Advanced Analytical Approaches for Trace Level Detection and Metabolomics Profiling

The accurate detection and quantification of this compound in complex biological matrices are essential for studying its formation and biological effects. Given that metabolites of carcinogens are often present at trace levels, highly sensitive analytical methods are required. An early high-pressure liquid chromatography (HPLC) method was developed that successfully separated and quantified this compound from other in-vitro metabolites of 4-ABP using a reverse-phase column and gradient elution. nih.gov

Modern analytical chemistry has seen significant advances, with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) becoming the gold standards for biomarker analysis. nih.govoup.commdpi.com These techniques, particularly when using tandem mass spectrometry (MS/MS), offer exceptional sensitivity and specificity for identifying and quantifying specific molecules in samples like urine, blood, and tissue extracts. oup.com For instance, methods using GC-MS/MS have achieved limits of detection for 4-ABP in the picogram range. oup.com

A promising future direction is the application of comprehensive metabolomics profiling to the study of 4-ABP metabolism. Untargeted or targeted metabolomics studies using high-resolution mass spectrometry platforms, such as quadrupole time-of-flight (Q-TOF) or Orbitrap systems, can simultaneously measure a wide array of metabolites. nih.gov This approach would allow researchers to not only quantify this compound but also to observe how its levels change in relation to all other 4-ABP metabolites under different conditions (e.g., in individuals with different genetic polymorphisms). This holistic view of the metabolic network will be invaluable for understanding the precise balance between detoxification and activation pathways and for identifying robust biomarkers of exposure and effect.

| Technique | Analyte(s) | Matrix | Reported Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| HPLC with UV detection | This compound and other metabolites | In vitro liver fractions | Not specified | nih.gov |

| GC-MS/MS | 4-aminobiphenyl (from adducts) | Human Blood (Hemoglobin) | 0.24 pg on-column | oup.com |

| LC-MS/MS | dG-C8-4-ABP (DNA Adduct) | Bladder Tissue DNA | ~1 adduct per 10⁹ nucleotides | nih.gov |

| HPLC/APCI/MS | Metabolites of 4-nitrobiphenyl | In vitro S-9 fractions | Not specified | oup.com |

Q & A

Q. What are the primary analytical methods for structural characterization of 3-Hydroxy-4-aminobiphenyl?

- Methodological Answer: Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Cross-referencing spectral data with databases like NIST Chemistry WebBook (for molecular weight, fragmentation patterns, and retention indices) ensures accuracy . For novel derivatives, X-ray crystallography or computational modeling (e.g., DFT calculations) may validate spatial configurations. Always compare analytical data (e.g., melting points, α-D values) with literature reports using tools like Reaxys or SciFinder to confirm consistency .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer: Due to its carcinogenic potential (as inferred from structurally related 4-Aminodiphenyl ), adhere to strict protocols:

- Use fume hoods, gloves, and full-body PPE to prevent dermal absorption .

- Store in inert, airtight containers at ≤4°C to minimize degradation .

- Monitor airborne concentrations with real-time sensors, aligning with NIOSH recommendations to limit exposure to "lowest feasible levels" .

- Dispose of waste via certified hazardous waste facilities, complying with OSHA 13 Carcinogens Standard (29 CFR 1910.1003) .

Advanced Research Questions

Q. What experimental designs are appropriate for resolving contradictions in carcinogenicity data for this compound?

- Methodological Answer: Contradictions in carcinogenicity studies (e.g., Miller et al., 1955 ) may arise from variable dosing regimens or species-specific responses. To address this:

- Conduct dose-response studies in multiple animal models (e.g., rodents, zebrafish) using standardized exposure protocols .

- Include control groups exposed to structurally analogous compounds (e.g., N-Acetyl-4-aminobiphenyl ) to isolate metabolic activation pathways.

- Use longitudinal biomarker tracking (e.g., DNA adduct quantification via LC-MS/MS) to correlate exposure duration with tumorigenic outcomes .

- Apply meta-analytical frameworks to reconcile historical data, adjusting for confounders like solvent carriers or purity variations .

Q. How does the metabolic activation of this compound contribute to its carcinogenic mechanism?

- Methodological Answer: Proposed mechanisms involve cytochrome P450-mediated oxidation to reactive intermediates (e.g., N-hydroxy metabolites) that form DNA adducts. Methodological steps include:

- In vitro incubation with human liver microsomes (HLMs) and NADPH cofactors, followed by trapping reactive species with glutathione (GSH) for LC-MS identification .

- Comparative genotoxicity assays (e.g., Ames test ± metabolic activation using S9 fractions) to assess mutagenic potential .

- In vivo studies using transgenic mice (e.g., GSTM1-null) to evaluate detoxification pathway dependencies .

Q. What strategies mitigate matrix interference when detecting this compound in environmental samples?

- Methodological Answer: Environmental matrices (e.g., soil, water) require robust sample preparation:

- Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from humic acids and particulates .

- Derivatization with pentafluorobenzoyl chloride to enhance sensitivity in GC-ECD or GC-MS analyses .

- Validate recovery rates using isotopically labeled internal standards (e.g., ¹³C-3-Hydroxy-4-aminobiphenyl) to correct for matrix effects .

Q. How can researchers model the environmental persistence and bioaccumulation of this compound?

- Methodological Answer: Use computational tools like EPI Suite to estimate log Kow (octanol-water partition coefficient) and biodegradation half-lives. Experimental validation involves:

- Aerobic/anaerobic microbial degradation assays with soil slurries, monitoring parent compound depletion via HPLC-UV .

- Bioconcentration factor (BCF) studies in aquatic organisms (e.g., Daphnia magna) under OECD Test Guideline 305 .

- Spatial distribution modeling using GIS to predict contamination hotspots near industrial discharge sites .

Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies in reported carcinogenic potencies of this compound across studies?

- Methodological Answer: Discrepancies (e.g., Miller et al., 1955 vs. later studies) may stem from differing experimental conditions. Resolve by:

- Re-analyzing raw data using modern statistical methods (e.g., Bayesian hierarchical models) to account for historical methodological limitations .

- Replicating key studies under controlled Good Laboratory Practice (GLP) conditions, standardizing variables like animal strain, diet, and dosing vehicle .

- Investigating epigenetic modifiers (e.g., DNA methylation via bisulfite sequencing) that may explain inter-study variability in tumor incidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.